

The Discovery of PR-104: A Hypoxia-Activated Prodrug

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Compound of Interest

Compound Name: PM-104

Cat. No.: B166058

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Introduction: Targeting the Hypoxic Tumor Microenvironment

Solid tumors often outgrow their vascular supply, leading to regions of low oxygen concentration, or hypoxia.[1] These hypoxic niches are a hallmark of cancer and are associated with resistance to conventional therapies, including radiation and chemotherapy, contributing to treatment failure and disease progression.[1] Hypoxia-activated prodrugs (HAPs) represent a strategic therapeutic approach designed to exploit this unique feature of the tumor microenvironment.[1] HAPs are inactive compounds that are selectively converted into potent cytotoxic agents by reductase enzymes that are overexpressed or highly active in hypoxic conditions.[1] PR-104 is a dinitrobenzamide mustard prodrug developed to specifically target and eliminate these resistant hypoxic tumor cells.[1]

PR-104 was rationally designed as a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in vivo by ubiquitous phosphatases to its more lipophilic and cell-permeable alcohol derivative, PR-104A.[1][2] The antitumor efficacy of PR-104 hinges on the subsequent reduction of PR-104A's dinitrobenzamide moiety within hypoxic cells.[2] This bioactivation cascade leads to the formation of potent DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which ultimately induce cell death.[2][3]

Mechanism of Action: A Dual Activation Pathway

The activation of PR-104 is a multi-step process that can proceed via two distinct pathways, conferring activity in both hypoxic and certain normoxic conditions.

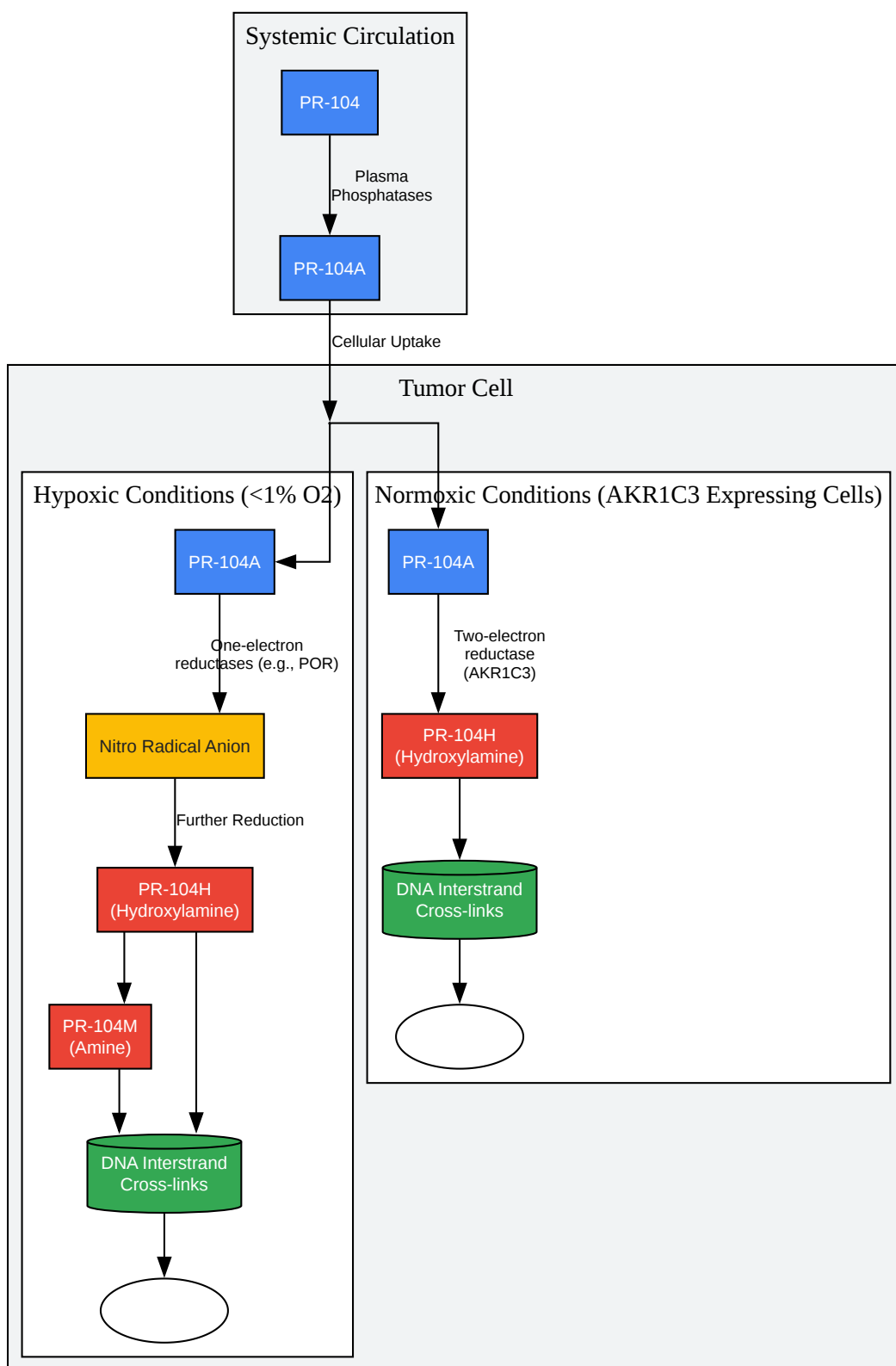
Hypoxia-Selective One-Electron Reduction

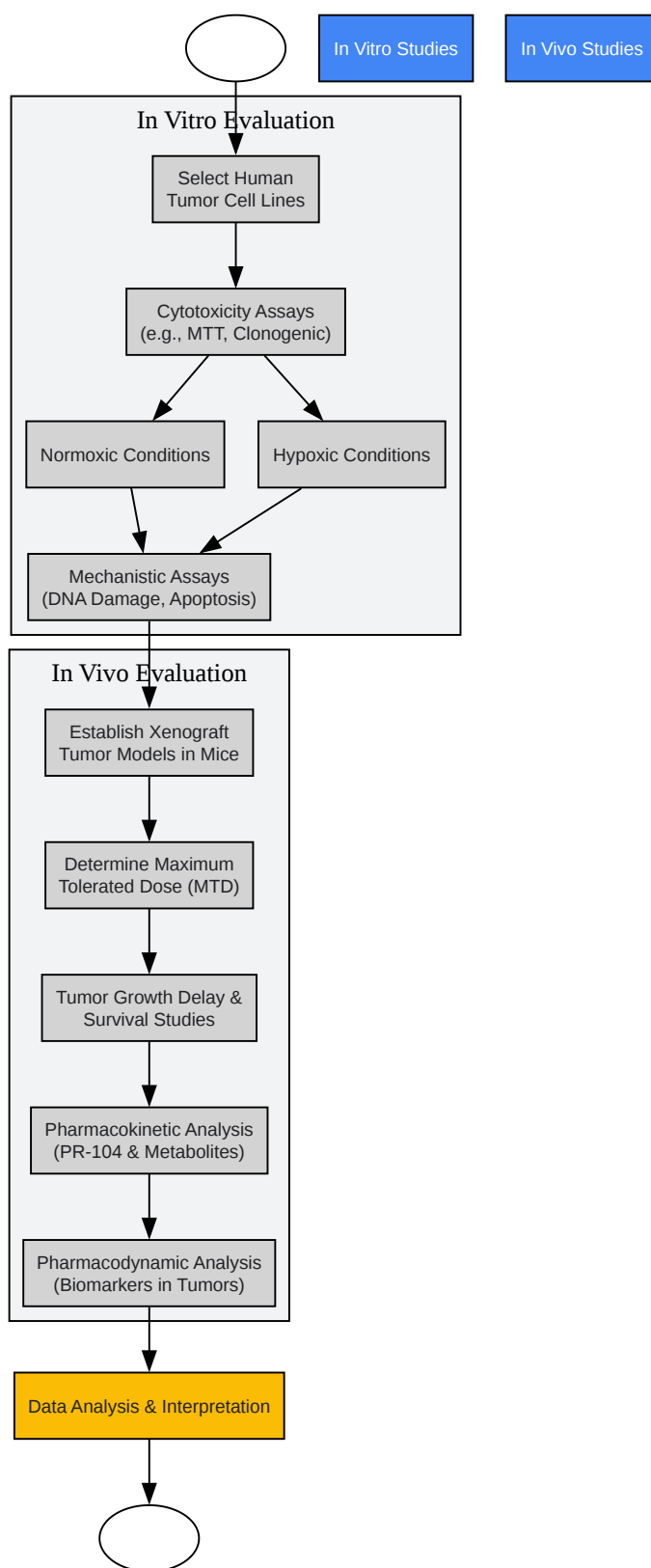
In the severely hypoxic cores of solid tumors (typically <1% O₂), PR-104A is activated by one-electron reductases, with NADPH:cytochrome P450 oxidoreductase (POR) being a key enzyme.^{[3][4]}

- **Formation of a Nitro Radical:** A one-electron reduction of one of the nitro groups on the dinitrobenzamide ring of PR-104A forms a nitro radical anion.^[3]
- **Oxygen-Sensitive Futile Cycle:** Under normoxic conditions, this radical is rapidly re-oxidized back to the parent PR-104A by molecular oxygen in a futile cycle, preventing the formation of the active metabolites and conferring hypoxia selectivity.^{[3][5]}
- **Formation of Active Metabolites:** In the absence of sufficient oxygen, the nitro radical undergoes further reduction to form the cytotoxic hydroxylamine metabolite, PR-104H.^[3] PR-104H can be further reduced to the corresponding amine metabolite, PR-104M.^[3]
- **DNA Cross-linking:** Both PR-104H and PR-104M are reactive nitrogen mustards that induce highly cytotoxic interstrand DNA cross-links, leading to the inhibition of DNA replication and transcription, cell cycle arrest, and apoptosis.^{[1][6]}

Aerobic Two-Electron Reduction by AKR1C3

Subsequent research revealed that PR-104A can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.^{[1][7]} AKR1C3 catalyzes a two-electron reduction of PR-104A, directly forming the active hydroxylamine metabolite PR-104H, bypassing the oxygen-sensitive nitro radical intermediate.^{[1][3]} This "off-target" activation in well-oxygenated normal tissues, particularly in bone marrow progenitor cells which can express high levels of AKR1C3, is believed to be a primary contributor to the dose-limiting myelosuppression observed in clinical trials.^{[1][5]}





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